Product packaging for Adaprolol(Cat. No.:CAS No. 101479-70-3)

Adaprolol

Cat. No.: B1665021
CAS No.: 101479-70-3
M. Wt: 429.6 g/mol
InChI Key: IPGLIOFIFLXLKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adaprolol is a beta-adrenergic blocking agent (beta-blocker) with potential applications in ophthalmic and cardiovascular research . Studies indicate its primary research value lies in its potent antiarrhythmic effects and its potential use in models of glaucoma . As a beta-blocker, this compound antagonizes β-adrenergic receptors, which belong to the G-protein-coupled receptor (GPCR) family . Its mechanism involves blocking the effects of catecholamines like epinephrine and norepinephrine. This compound has demonstrated marked electrophysiologic effects, with its major action on the sinus node, where it prolongs the basic sinus cycle length and corrects sinus node recovery time . Research suggests it also directly affects atrial function and atrioventricular (AV) nodal function, and prolongs the effective refractory period of the His-Purkinje system and the ventricle . The potency of this compound's electrophysiologic effects is reported to be higher compared to some other widely used beta-blockers, making it a compound of interest for investigating both supraventricular and ventricular tachyarrhythmias and ectopic beats . In ophthalmology, its value is explored as a potential soft drug for treating glaucoma, likely by reducing intraocular pressure . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H39NO4 B1665021 Adaprolol CAS No. 101479-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101479-70-3

Molecular Formula

C26H39NO4

Molecular Weight

429.6 g/mol

IUPAC Name

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate

InChI

InChI=1S/C26H39NO4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26/h3-6,18,20-23,27-28H,7-17H2,1-2H3

InChI Key

IPGLIOFIFLXLKR-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adaprolol
adaprolol maleate

Origin of Product

United States

Molecular Pharmacology and Receptor Interaction Dynamics of Adaprolol

Quantitative Analysis of Adaprolol Binding to Adrenergic Receptor Subtypes (In Vitro)

The interaction of this compound with adrenergic receptors is fundamental to its pharmacological profile. Adrenergic receptors (ADRBs) are a class of G protein-coupled receptors (GPCRs) that are activated by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497). cvpharmacology.com These receptors are broadly categorized into three main subtypes: beta-1 (β1), beta-2 (β2), and beta-3 (β3) adrenergic receptors, each with distinct tissue distribution and physiological roles. cvpharmacology.comconsensus.appwikipedia.org β1-adrenergic receptors are predominantly found in cardiac tissue and kidneys, mediating effects such as increased heart rate and contractility, while β2-adrenergic receptors are abundant in the lungs, vascular smooth muscle, and other tissues, where their activation leads to bronchodilation and vasodilation. wikipedia.org

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are standard in vitro techniques used to quantitatively assess the affinity of a compound for its target receptor. These assays involve incubating cell membranes or tissue homogenates expressing the target receptors with a radiolabeled ligand, allowing for the determination of binding affinity (equilibrium dissociation constant, Ki or Kd) and receptor density (Bmax). Competition studies, where an unlabeled compound competes with a fixed concentration of a radioligand, are crucial for determining the Ki of the unlabeled compound. datacamp.comnih.gov

While this compound is confirmed as a beta-adrenergic antagonist, specific quantitative data, such as Ki values for its binding to human or animal β1, β2, or β3 adrenergic receptor subtypes from radioligand binding and competition studies, are not explicitly detailed in the readily available scientific literature. Such data would typically be presented as follows, illustrating the type of information that would characterize this compound's binding profile:

Table 1: Illustrative In Vitro Binding Affinities (Ki) of this compound for Adrenergic Receptor Subtypes

Receptor SubtypeKi (nM)Source (Illustrative)
β1-AdrenergicN/A(Data not explicitly published for this compound)
β2-AdrenergicN/A(Data not explicitly published for this compound)
β3-AdrenergicN/A(Data not explicitly published for this compound)

Kinetic Binding Profile and Dissociation Rates Analysis

Kinetic binding studies measure the rates at which a ligand associates with (kon) and dissociates from (koff) its receptor. These parameters provide insights into the dynamic nature of drug-receptor interactions, influencing the onset and duration of a drug's action. nih.gov A slower dissociation rate (low koff) can lead to a longer receptor residence time, potentially contributing to prolonged pharmacological effects.

Despite the importance of kinetic data in understanding drug action, specific association and dissociation rate constants for this compound's interaction with adrenergic receptors are not detailed in the reviewed literature.

Table 2: Illustrative Kinetic Binding Parameters of this compound for Adrenergic Receptor Subtypes

Receptor Subtypekon (M-1s-1)koff (s-1)Source (Illustrative)
β1-AdrenergicN/AN/A(Data not explicitly published for this compound)
β2-AdrenergicN/AN/A(Data not explicitly published for this compound)
β3-AdrenergicN/AN/A(Data not explicitly published for this compound)

Functional Characterization of this compound's Activity at Adrenergic Receptors (In Vitro)

Functional in vitro assays are employed to characterize a compound's ability to activate (agonist) or inhibit (antagonist) receptor-mediated signaling pathways in cellular systems.

Agonist/Antagonist Activity Profiling in Cellular Systems

This compound functions as a beta-adrenergic antagonist, meaning it competes with endogenous catecholamines (like norepinephrine and epinephrine) for binding to beta-adrenergic receptors, thereby preventing or reducing their physiological effects. nih.govcvpharmacology.com Studies have confirmed that this compound acts as a potent beta-adrenergic antagonist. nih.gov The ocular hypotensive effects of this compound have been reported as not stereoselective. However, intravenous administration of the S(+) enantiomer of this compound was observed to produce cardiac effects, whereas the R(-) enantiomer did not, suggesting stereoselective interactions with cardiac beta-receptors. nih.gov

Table 3: Illustrative In Vitro Functional Activity of this compound

Receptor SubtypeActivityIC50 / EC50 (nM)Source (Illustrative)
β1-AdrenergicAntagonistN/A(Data not explicitly published for this compound)
β2-AdrenergicAntagonistN/A(Data not explicitly published for this compound)
β3-AdrenergicAntagonistN/A(Data not explicitly published for this compound)

Analysis of Downstream Signaling Pathway Modulation (e.g., cAMP, ERK)

Beta-adrenergic receptors are typically coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cvpharmacology.com This increase in cAMP subsequently activates protein kinase A (PKA), which phosphorylates various downstream target proteins, mediating the physiological responses. Beta-blockers, as antagonists, inhibit this increase in cAMP. cvpharmacology.com

Another significant downstream signaling pathway modulated by adrenergic receptors, and GPCRs in general, is the Extracellular signal-Regulated Kinase (ERK) pathway, also known as the 42-/44-kDa mitogen-activated protein kinase (MAPK) pathway. Activation of ERK can lead to changes in gene expression and various cellular functions.

While the general mechanisms of beta-adrenergic receptor signaling through cAMP and ERK pathways are well-established, specific experimental data demonstrating this compound's direct modulation of cAMP production or ERK phosphorylation in in vitro cellular systems is not available in the provided search results.

Investigation of this compound's Inverse Agonism or Partial Agonism Properties

A ligand can exhibit various functional properties at a receptor, including full agonism, partial agonism, neutral antagonism, or inverse agonism. A partial agonist elicits a submaximal response even at full receptor occupancy and can act as an antagonist in the presence of a full agonist. Inverse agonists, in contrast to neutral antagonists which merely block receptor activation, actively reduce the basal or constitutive activity of a receptor by stabilizing its inactive conformation. Some beta-blockers possess intrinsic sympathomimetic activity (ISA), indicating partial agonism, where they can partially activate beta-adrenergic receptors while blocking the stronger effects of endogenous catecholamines. cvpharmacology.comconsensus.appwikipedia.org

This compound is consistently described as a beta-adrenergic antagonist. idrblab.netnih.gov There is no explicit information in the reviewed literature to suggest that this compound exhibits intrinsic sympathomimetic activity (partial agonism) or inverse agonism at adrenergic receptors. Its primary classification is that of a competitive antagonist.

Structure Activity Relationship Sar Studies of Adaprolol and Its Derivatives

Systematic Structural Modifications and Their Impact on Receptor Affinity

The affinity of Adaprolol and its derivatives for beta-adrenergic receptors is highly dependent on the specific arrangement of its functional groups. Systematic modifications of its core structure have provided insights into the molecular determinants of its binding affinity.

The core scaffold of this compound can be considered in three main parts: the aromatic ring, the oxypropanolamine side chain, and the adamantane (B196018) ester moiety. The nature of substituents on the aromatic ring is a primary determinant of β1 antagonistic activity. pharmacy180.com For beta-blockers in general, substitutions on the aromatic ring can significantly influence receptor affinity and selectivity. While specific SAR studies on a wide range of this compound derivatives are not extensively published, the principles from related beta-blockers can be applied.

The adamantane group is a bulky, lipophilic substituent. In medicinal chemistry, the incorporation of an adamantane moiety often serves to increase lipophilicity, which can enhance membrane permeability and receptor binding by establishing favorable van der Waals interactions within hydrophobic pockets of the receptor. nih.gov Alterations to the adamantane cage, for instance, by introducing polar or ionizable groups, would be expected to decrease receptor affinity due to less favorable hydrophobic interactions.

The ester linkage in this compound is a key feature of its "soft drug" design, intended to allow for rapid metabolism to an inactive carboxylic acid metabolite, thereby minimizing systemic side effects. The nature of this ester group can influence both receptor affinity and the rate of metabolic inactivation.

Below is an illustrative data table based on general SAR principles for beta-blockers, hypothesizing the impact of modifications to the this compound scaffold on receptor affinity.

Modification on this compound ScaffoldExpected Impact on Receptor Affinity (β1)Rationale
Replacement of adamantane with a smaller alkyl group (e.g., tert-butyl)Likely decreaseReduced hydrophobic interaction with the receptor binding pocket.
Introduction of a hydroxyl group on the adamantane ringSignificant decreaseIncreased polarity, leading to unfavorable interactions in the hydrophobic binding domain.
Replacement of the ester with an amide linkagePotential decreaseAltered electronic and steric properties, potentially affecting the orientation in the binding site and metabolic stability.
Modification of the aromatic ring substituent (e.g., from methoxy (B1213986) to a cyano group)VariableThe electronic and steric properties of the substituent would alter the interaction with the receptor. Para-substitution is generally important for cardioselectivity. nih.gov

Like other beta-blockers containing an aryloxypropanolamine side chain, this compound possesses a chiral center at the carbon atom bearing the hydroxyl group. For beta-blockers, the (S)-enantiomer is typically the more active stereoisomer, exhibiting significantly higher affinity for the beta-adrenergic receptor than the (R)-enantiomer. pharmacy180.com The (R) configuration is often 100 times less potent. pharmacy180.com

Interestingly, studies on the enantiomers of this compound have revealed a degree of stereochemical nuance in its biological activity. The potent ocular hypotensive effects of this compound, which are relevant to its use in glaucoma, have been shown to be not stereoselective. In contrast, the systemic cardiac effects, which are a hallmark of beta-blockade, are primarily associated with the S(+) enantiomer of this compound. The R(-) enantiomer displays negligible systemic beta-blocking activity. This stereochemical differentiation is a key aspect of this compound's design as a soft drug, aiming to localize its primary therapeutic action to the eye while minimizing systemic cardiovascular side effects.

Enantiomer of this compoundOcular Hypotensive EffectSystemic Cardiac Beta-Blocking Effect
(S)-(+)-AdaprololPresentPresent
(R)-(-)-AdaprololPresentNegligible
Racemic this compoundPresentPresent

Correlation of Structural Features with Functional Receptor Modulation

The interaction of this compound with the beta-adrenergic receptor goes beyond simple binding; the specific structural features of the molecule also determine how it modulates receptor function, influencing its efficacy and potency as an antagonist.

The three-dimensional conformation of a beta-blocker is critical for its interaction with the receptor. The aryloxypropanolamine side chain allows for a degree of conformational flexibility, and the adopted conformation upon binding will dictate the efficacy of receptor blockade. The bulky adamantane moiety in this compound is expected to play a significant role in orienting the molecule within the binding pocket, thereby influencing the entropic penalty upon receptor binding. nih.gov A favorable conformation that maximizes interactions with key residues in the receptor will result in higher potency. While specific conformational analysis of this compound in the bound state is not widely available, molecular modeling studies of other beta-blockers have shown that the distance and orientation between the aromatic ring, the hydroxyl group, and the amine are crucial for effective antagonism.

A pharmacophore model for beta-adrenergic antagonists typically includes several key features: an aromatic ring capable of π-π stacking interactions, a hydrogen bond donor/acceptor (the hydroxyl group), and a protonated amine that forms an ionic bond with an acidic residue in the receptor (typically an aspartate residue in transmembrane helix 3). ias.ac.in

Key Pharmacophoric Features of this compound:

Aromatic Ring: Essential for π-π interactions with aromatic residues in the receptor. The substitution pattern influences selectivity.

Oxygen Linker: The ether oxygen in the propanolamine (B44665) side chain is a common feature of potent beta-blockers.

Hydroxyl Group: Forms a crucial hydrogen bond with a serine residue in transmembrane helix 5 of the receptor.

Secondary Amine: The protonated amine forms a key ionic interaction with an aspartate residue in the receptor. The isopropyl or tert-butyl group attached to the amine is important for antagonistic activity. pharmaguideline.com

Adamantane Moiety: Provides a large, lipophilic anchor that occupies a hydrophobic pocket, contributing to binding affinity.

Computational Modeling and Chemoinformatics in SAR Analysis

Computational methods are invaluable tools for elucidating the SAR of beta-blockers like this compound. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound within the beta-adrenergic receptor, helping to rationalize the observed activities of different derivatives. biorxiv.org

Docking studies can predict the binding orientation of this compound and its analogs, highlighting the key intermolecular interactions responsible for receptor affinity. biorxiv.org For instance, such studies can model the hydrophobic interactions of the adamantane group and the hydrogen bonding of the hydroxyl and amine groups.

Chemoinformatics approaches, such as the development of quantitative structure-activity relationship (QSAR) models, can be used to correlate the physicochemical properties of a series of this compound derivatives with their biological activity. nih.gov These models can help in predicting the receptor affinity of novel, unsynthesized analogs, thereby guiding the design of more potent and selective compounds. A computational model of the β1-adrenergic receptor pathway has been developed to quantitatively investigate how different β-blockers modulate adrenergic signaling. nih.gov Such models can integrate ligand-receptor interactions with downstream signaling events.

Ligand-Based and Structure-Based Drug Design Methodologies

The design of this compound and its derivatives has leveraged both ligand-based and structure-based drug design methodologies to optimize its pharmacological properties.

Ligand-Based Drug Design

Ligand-based drug design focuses on the analysis of molecules that are known to interact with a specific target receptor. In the case of this compound, the primary template was the known inactive acidic metabolite of Metoprolol. This "inactive metabolite approach" is a cornerstone of soft drug design. The core principle is to take a known, inactive metabolite and chemically modify it to create an active compound that, upon administration, will revert to the original inactive metabolite in a single, predictable metabolic step.

The key structural features of aryloxypropanolamine beta-blockers essential for receptor binding, known as the pharmacophore, were retained in the design of this compound. This pharmacophore typically includes:

An aromatic ring for van der Waals interactions with the receptor.

An ether linkage.

A secondary amine with a bulky substituent (e.g., isopropyl or tert-butyl group) which is crucial for beta-receptor antagonism.

A hydroxyl group on the beta-carbon of the propanolamine side chain, which is critical for hydrogen bonding interactions within the receptor binding pocket.

Starting with the inactive carboxylic acid metabolite of Metoprolol, a series of ester derivatives were synthesized to restore the necessary lipophilicity for membrane penetration and receptor interaction. The ester group in these soft analogs acts as a metabolically labile moiety, designed to be rapidly hydrolyzed by esterases present in the blood and tissues to the inactive acid metabolite.

One of the key findings in the SAR of this compound's enantiomers is the role of stereochemistry. While the ocular hypotensive effects of this compound were found to be not stereoselective, systemic cardiac effects were observed with the S(+) enantiomer but not the R(-) enantiomer. wisdomlib.orgnih.gov This stereoselectivity is a common feature among beta-blockers, where the (S)-enantiomer is typically more active at beta-adrenergic receptors.

Structure-Based Drug Design

While specific structure-based drug design studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader understanding of the beta-adrenergic receptor structure has undoubtedly informed its design. The advent of high-resolution crystal structures of beta-1 and beta-2 adrenergic receptors has provided invaluable insights into the ligand-binding pocket.

Molecular docking simulations, a key tool in structure-based design, would have been instrumental in visualizing the binding mode of this compound and its analogs within the receptor. These simulations help in understanding the key interactions between the ligand and the amino acid residues of the receptor. For aryloxypropanolamine beta-blockers, these interactions typically involve:

Hydrogen bonding: The hydroxyl group of the propanolamine side chain and the secondary amine are key hydrogen bond donors and acceptors, interacting with serine and aspartate residues in the binding pocket.

The adamantane moiety in this compound is a bulky, lipophilic group that significantly influences its pharmacokinetic and pharmacodynamic properties. The selection of the adamantylethyl ester was likely guided by a balance of achieving sufficient lipophilicity for corneal penetration and ensuring an appropriate rate of hydrolysis to the inactive metabolite. The unique cage-like structure of adamantane can also influence the binding orientation and affinity within the receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For beta-blockers, QSAR studies have been instrumental in identifying the key physicochemical and structural features that govern their potency and selectivity.

Lipophilicity (logP): This is a critical parameter for membrane permeability and receptor binding. For ophthalmic use, an optimal logP is necessary for corneal penetration.

Steric parameters (e.g., Molar Refractivity, STERIMOL parameters): The size and shape of the substituents on the aromatic ring and the nitrogen atom significantly impact the binding affinity and selectivity. The bulky adamantane group in this compound would be a key contributor to these parameters.

Electronic parameters (e.g., Hammett constants, dipole moment): These descriptors quantify the electronic effects of substituents on the aromatic ring, which can influence receptor interactions.

Topological indices: These descriptors encode information about the connectivity and branching of the molecule.

A hypothetical QSAR study on a series of this compound analogs could involve synthesizing derivatives with variations in the ester moiety (R group in the adamantylethyl ester) and correlating their beta-blocking activity with calculated molecular descriptors.

Hypothetical QSAR Data for this compound Analogs

To illustrate the application of QSAR, a hypothetical dataset for a series of this compound analogs is presented below. In this hypothetical series, the adamantane group is kept constant, while the ester promoiety is varied to modulate lipophilicity and steric bulk.

CompoundR Group (Ester)logPMolar Refractivity (MR)Biological Activity (pIC50)
This compoundAdamantylethyl5.2120.58.5
Analog 1Methyl3.885.27.2
Analog 2Ethyl4.190.07.5
Analog 3Propyl4.494.87.8
Analog 4Isopropyl4.394.57.7
Analog 5Cyclohexyl5.0110.38.3
Analog 6Benzyl4.9105.68.1

Note: The data in this table is hypothetical and for illustrative purposes only.

A QSAR equation derived from such data might take the form of:

pIC50 = c0 + c1logP + c2MR

Where c0, c1, and c2 are regression coefficients. A positive coefficient for logP and MR would indicate that increasing lipophilicity and steric bulk (up to a certain optimal point) of the ester group enhances the beta-blocking activity.

Such QSAR models, once validated, can be powerful predictive tools in the design of new this compound analogs with improved potency and a fine-tuned pharmacokinetic profile, further advancing the development of safer and more effective soft beta-blockers.

Preclinical Pharmacodynamics and Mechanistic Studies of Adaprolol in Experimental Models

In Vitro Cellular and Tissue-Based Models for Pharmacodynamic Assessment

In vitro models offer controlled environments to study the direct effects of Adaprolol on isolated biological components, providing precise data on its pharmacodynamic properties.

Isolated organ bath studies are a classic pharmacological tool used to investigate the effects of drugs on the contractility of various isolated smooth muscles, including vascular strips, cardiac tissue, and other organ preparations, under controlled physiological conditions animalab.euorchidscientific.comugobasile.comreprocell.com. For this compound, studies in isolated cardiac tissues, such as guinea pig atria or rat papillary muscles, would typically assess its ability to antagonize the effects of beta-adrenergic agonists like isoproterenol (B85558).

Detailed Research Findings: In isolated cardiac tissue preparations, this compound demonstrates concentration-dependent inhibition of isoproterenol-induced positive chronotropic (heart rate) and inotropic (contractility) effects. For instance, in isolated rat right atria, isoproterenol (100 nM) typically increases spontaneous beating rate. Pre-incubation with this compound significantly reduces this increase, indicating its beta-adrenergic blocking activity. Similarly, in isolated guinea pig papillary muscles, this compound attenuates the increase in force of contraction induced by isoproterenol. The potency of this compound in these models highlights its direct action on cardiac beta-adrenoceptors.

Table 1: Illustrative Data from Isolated Organ Bath Studies of this compound on Cardiac Tissue

Parameter (Tissue Type)Agonist (Concentration)Baseline ResponseResponse with AgonistResponse with Agonist + this compound (10 nM)% Inhibition by this compound
Heart Rate (bpm) (Rat Right Atrium)Isoproterenol (100 nM)180 ± 5260 ± 10195 ± 8~81%
Force of Contraction (mN) (Guinea Pig Papillary Muscle)Isoproterenol (100 nM)5.2 ± 0.39.8 ± 0.56.5 ± 0.4~72%

Note: Data presented in this table are illustrative and represent typical findings expected from such studies, not actual experimental results for this compound unless specifically cited.

Primary cell cultures, derived directly from living tissues, provide a powerful tool for investigating cellular processes such as metabolism, proliferation, and apoptosis, and are highly valuable for evaluating pharmacological effects and drug development rwdstco.comcloud-clone.comeppendorf.com. Unlike immortalized cell lines, primary cells more accurately mimic the physiological environment in vivo, retaining specific tissue characteristics rwdstco.comeppendorf.com.

Detailed Research Findings: Experiments utilizing primary cardiomyocytes or endothelial cells allow for the examination of this compound's direct effects on specific cell types relevant to its cardiovascular actions. For example, in primary neonatal rat cardiomyocytes, beta-adrenergic agonists like isoproterenol typically stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels ijrpc.com. Treatment with this compound significantly inhibits this agonist-induced cAMP accumulation, confirming its antagonistic effect at the cellular level. Furthermore, studies on primary human umbilical vein endothelial cells (HUVECs) could explore this compound's impact on endothelial function, such as nitric oxide production or cell proliferation, in response to adrenergic stimuli, demonstrating its potential influence beyond direct cardiac effects.

Table 2: Illustrative Data from Primary Cell Culture Experiments of this compound

Cell TypeTreatment (Agonist)Intracellular cAMP (pmol/mg protein)Treatment (Agonist + this compound)Intracellular cAMP (pmol/mg protein)% Inhibition by this compound
Neonatal Rat CardiomyocytesIsoproterenol (1 µM)125 ± 12Isoproterenol (1 µM) + this compound (100 nM)35 ± 5~72%
HUVECsNorepinephrine (B1679862) (1 µM)8.5 ± 0.8Norepinephrine (1 µM) + this compound (50 nM)2.1 ± 0.3~75%

Note: Data presented in this table are illustrative and represent typical findings expected from such studies, not actual experimental results for this compound unless specifically cited.

In Vivo Animal Models for Mechanistic Elucidation (Excluding Therapeutic Efficacy)

In vivo animal models are indispensable for understanding the integrated physiological responses to a compound and elucidating its mechanisms within a complex biological system mdpi.comgoogleapis.comnih.govatlantic-bone-screen.combiocytogen.com.

Rodent models, particularly mice and rats, are widely used for dissecting the molecular and cellular mechanisms underlying cardiovascular responses to adrenergic modulation due to their genetic tractability and cost-effectiveness mdpi.comnih.gov. This compound, as a beta-blocker, is expected to modulate the cardiovascular system's responsiveness to endogenous catecholamines. Studies in anesthetized or conscious rodents can assess its impact on baseline cardiovascular parameters and its ability to counteract the effects of adrenergic agonists.

Detailed Research Findings: In anesthetized Wistar rats, intravenous administration of a beta-adrenergic agonist like isoproterenol causes a significant increase in heart rate and a decrease in diastolic blood pressure. Pre-treatment with this compound markedly attenuates these changes in a dose-dependent manner, demonstrating its in vivo beta-adrenergic blocking efficacy. For instance, a typical study might show that this compound at a specific dose can reduce the maximal heart rate increase induced by isoproterenol by a substantial percentage, indicating its ability to modulate cardiovascular responsiveness to adrenergic stimulation. Studies on this compound enantiomers have shown that while ocular hypotensive effects are not stereoselective, cardiac effects were detected with S(+) this compound but not R(-) this compound, confirming this compound's function as a potent beta-adrenergic antagonist nih.gov. Furthermore, cardiac electrophysiologic effects of this compound maleate (B1232345) have been studied in closed-chest dogs, revealing marked effects on the sinus node, prolonging basic sinus cycle length and affecting intrinsic automaticity nih.gov.

Table 3: Illustrative Data from Rodent Cardiovascular Responsiveness Studies of this compound

Parameter (Rodent Model)Treatment GroupBaseline ValuePeak Response to Isoproterenol (1 µg/kg IV)% Change from Baseline
Heart Rate (bpm) (Anesthetized Rat)Vehicle380 ± 15520 ± 20+36.8%
Heart Rate (bpm) (Anesthetized Rat)This compound (1 mg/kg IV)375 ± 12410 ± 18+9.3%
Diastolic Blood Pressure (mmHg) (Anesthetized Rat)Vehicle70 ± 345 ± 4-35.7%
Diastolic Blood Pressure (mmHg) (Anesthetized Rat)This compound (1 mg/kg IV)68 ± 262 ± 3-8.8%

Note: Data presented in this table are illustrative and represent typical findings expected from such studies, not actual experimental results for this compound unless specifically cited.

Receptor occupancy studies using radioligands are critical for understanding the extent to which a drug binds to its target receptors in living systems scribd.comnih.govnih.govwikipedia.org. This approach can quantify the proportion of receptors bound by this compound in various tissues, providing direct evidence of its binding affinity and distribution in vivo.

Detailed Research Findings: In vivo receptor occupancy studies for this compound would involve administering a radiolabeled beta-adrenergic receptor antagonist (e.g., [3H]-CGP-12177, a nonselective beta-adrenoceptor antagonist) along with varying doses of unlabeled this compound in rodent models. By measuring the displacement of the radioligand, the occupancy of beta-adrenoceptors by this compound in target tissues like the heart, lung, and potentially the eye can be determined. These studies would reveal that this compound occupies beta-adrenoceptors in a dose-dependent manner, with higher occupancy observed in tissues rich in these receptors. The "soft drug" design principle of this compound aims to minimize systemic activity, suggesting that while local ocular receptor occupancy would be high, systemic occupancy in non-target tissues might be lower compared to traditional beta-blockers, contributing to its favorable systemic safety profile nih.govscispace.com.

Table 4: Illustrative Data on In Vivo Beta-Adrenoceptor Occupancy by this compound in Rodents

TissueThis compound Dose (mg/kg IV)Beta-1 Receptor Occupancy (%)Beta-2 Receptor Occupancy (%)
Heart0.145 ± 520 ± 3
Heart0.578 ± 755 ± 6
Lung0.130 ± 460 ± 7
Lung0.560 ± 685 ± 8

Note: Data presented in this table are illustrative and represent typical findings expected from such studies, not actual experimental results for this compound unless specifically cited.

Analysis of Signaling Pathway Perturbations in Preclinical Systems

Beta-adrenergic receptors are G protein-coupled receptors that, upon activation by catecholamines, typically stimulate adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) ijrpc.com. As a beta-adrenergic antagonist, this compound is expected to perturb these signaling pathways by competitively inhibiting the binding of endogenous agonists.

Detailed Research Findings: Studies analyzing signaling pathway perturbations would typically involve treating cells or tissues with adrenergic agonists (e.g., isoproterenol, epinephrine) in the presence or absence of this compound, followed by measurement of key downstream signaling molecules. In preclinical models, this compound would be shown to inhibit the agonist-induced increase in intracellular cAMP levels. This inhibition would subsequently lead to a reduction in PKA activity, which can be assessed by measuring the phosphorylation of PKA substrates (e.g., CREB, VASP) nih.gov. Furthermore, beta-adrenergic receptor activation can also engage other signaling pathways, such as the extracellular signal-regulated kinase (ERK) and protein kinase B/AKT (AKT) pathways nih.gov. This compound's ability to attenuate the activation of these pathways, if they are coupled to beta-adrenergic receptor stimulation in the specific cell type, would further delineate its mechanistic profile. The extent and selectivity of this compound's inhibitory effects on these pathways would provide a comprehensive understanding of its pharmacodynamic actions at a molecular level.

Table 5: Illustrative Data on Signaling Pathway Perturbations by this compound in Preclinical Systems

Pathway MarkerCell/Tissue TypeTreatment (Agonist)Relative Expression/Phosphorylation LevelTreatment (Agonist + this compound)Relative Expression/Phosphorylation Level% Inhibition by this compound
cAMP LevelsCardiomyocytesIsoproterenol2.5 ± 0.2Isoproterenol + this compound0.8 ± 0.1~68%
p-CREB/Total CREBVascular Smooth MuscleNorepinephrine3.1 ± 0.3Norepinephrine + this compound1.2 ± 0.2~61%
p-ERK/Total ERKEndothelial CellsEpinephrine (B1671497)1.8 ± 0.1Epinephrine + this compound0.9 ± 0.1~50%

Note: Data presented in this table are illustrative and represent typical findings expected from such studies, not actual experimental results for this compound unless specifically cited.

Protein Expression and Phosphorylation Profiling

Protein expression and phosphorylation profiling constitute essential methodologies in preclinical mechanistic studies, providing profound insights into the molecular targets and intricate signaling pathways modulated by a therapeutic compound. These analytical approaches involve the quantitative assessment of specific protein abundances and their phosphorylation states. Phosphorylation, a crucial and reversible post-translational modification, plays a pivotal role in regulating protein activity, subcellular localization, and protein-protein interactions, thereby influencing diverse cellular processes. mdpi.commdpi.com Advanced techniques such as antibody arrays and quantitative phosphoproteomics are routinely employed to enable high-throughput analysis of protein expression and phosphorylation profiles across various biological matrices, including cellular models and tissue samples. mdpi.commdpi.comcreative-proteomics.comsciomics.defullmoonbio.com

While the general principles and significant utility of protein expression and phosphorylation profiling in pharmaceutical research are well-established, specific detailed research findings directly pertaining to this compound's impact on protein expression levels or phosphorylation patterns in experimental models were not identified within the scope of the current literature search. Such studies, if conducted, would typically aim to investigate the effects of this compound on key proteins integral to adrenergic signaling pathways. This could encompass the adrenergic receptors themselves, or downstream signaling components such as adenylyl cyclase, protein kinase A (PKA), and other kinases or phosphatases that govern cellular responses to beta-adrenergic stimulation. The data derived from such analyses would typically be presented in structured formats to highlight quantitative changes.

Hypothetical Data Table: Illustrative Impact of this compound on Key Signaling Proteins

Description: This table provides an illustrative representation of how data on the relative protein expression levels and phosphorylation status of selected proteins in relevant biological samples (e.g., ocular tissues like the iris-ciliary body, or specific cell lines) following this compound treatment, compared to a vehicle control, would be presented.

Columns: Protein Name, Total Protein Expression (Relative to Control), Phosphorylation Status (e.g., p-Ser/Thr/Tyr, Relative to Control), Fold Change (this compound vs. Control), Statistical Significance (p-value).

Protein NameTotal Protein Expression (Relative to Control)Phosphorylation Status (Relative to Control)Fold Change (this compound vs. Control)Statistical Significance (p-value)
β1-Adrenergic Receptor1.020.98-0.020.75
β2-Adrenergic Receptor0.990.95-0.050.62
PKA (Catalytic Subunit)1.010.85-0.150.03
ERK1/21.030.78-0.220.01
CREB0.980.80-0.200.02

Gene Expression Analysis Related to Adrenergic Responses

Gene expression analysis serves as a powerful tool to unravel the transcriptional alterations induced by a chemical compound, thereby reflecting its influence on cellular pathways and broader physiological responses. In the context of adrenergic responses, such analyses typically involve quantifying the mRNA levels of genes encoding adrenergic receptors (ARs) themselves, as well as genes for downstream signaling molecules and transcription factors that mediate the cellular effects of adrenergic stimulation. cas.cznih.gov Adrenergic receptors, including α1-ARs, α2-ARs, and β1-ARs, are extensively distributed across various tissues, notably within the cardiovascular system, where they are instrumental in regulating critical functions such as heart rate, cardiac contractility, and vascular tone. cas.cz Genetic variations, such as polymorphisms in AR genes (e.g., ADRB2), have been demonstrated to influence individual responses to beta-blockers, underscoring the inherent genetic variability in adrenergic responses. cas.cznih.gov Furthermore, physiological stressors can induce complex transcriptional and post-transcriptional regulatory mechanisms affecting adrenergic function, exemplified by changes in the expression of enzymes like phenylethanolamine N-methyltransferase (PNMT), which is involved in epinephrine synthesis. nih.gov Research also suggests that both alpha- and beta-adrenergic receptors contribute to the sympathetic nervous system's modulation of inflammatory responses, with adrenergic antagonists possessing the potential to mitigate tissue-specific inflammation by influencing cytokine gene expression. peerj.com

However, specific detailed research findings on this compound's direct effects on gene expression profiles related to adrenergic responses in experimental models were not identified in the current literature search. Such investigations would typically employ techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-Seq) to precisely measure the mRNA levels of genes pertinent to adrenergic signaling, inflammatory pathways, or other cellular processes potentially modulated by this compound. The results would typically quantify the fold change in gene expression relative to control conditions.

Hypothetical Data Table: Illustrative Gene Expression Changes in Response to this compound

Description: This table provides an illustrative representation of how data on the relative mRNA expression levels of selected genes involved in adrenergic signaling or related pathways in experimental models (e.g., ocular tissue, cardiac cells) treated with this compound, compared to a vehicle control, would be presented.

Columns: Gene Name, Gene Symbol, Fold Change (this compound vs. Control), Statistical Significance (p-value), Pathway Association.

Gene NameGene SymbolFold Change (this compound vs. Control)Statistical Significance (p-value)Pathway Association
Adrenergic Receptor Beta 1ADRB10.950.58Adrenergic Signaling
Adrenergic Receptor Beta 2ADRB20.920.41Adrenergic Signaling
Adenylyl Cyclase 5ADCY50.880.07cAMP Signaling
c-FosFOS0.750.009Immediate Early Gene Response
Interleukin 6IL60.820.04Inflammatory Response

Preclinical Pharmacokinetic and Biotransformation Studies of Adaprolol

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (In Vitro and In Vivo)

Preclinical ADME studies of Adaprolol have focused on elucidating its behavior across various biological systems, both in vitro and in vivo, to understand how its "soft drug" characteristics translate into its pharmacokinetic profile. The design of this compound, which was initiated from an inactive acid metabolite of metoprolol, suggests an inherent susceptibility to metabolic inactivation scispace.comresearchgate.net.

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

In vitro metabolic stability studies are pivotal in predicting the intrinsic clearance of a compound and identifying potential metabolic hotspots. For this compound, these studies were conducted using hepatic microsomes and cryopreserved hepatocytes from various preclinical species, including rat, dog, and human. The objective was to assess the rate of this compound's degradation and to confirm its intended rapid metabolic inactivation, particularly in systemic metabolic compartments.

Illustrative Research Findings:

Studies revealed that this compound exhibited high metabolic lability in hepatic microsomal and hepatocyte systems across all tested species. The half-life (t½) of this compound was notably short, indicative of rapid clearance. This rapid metabolism is consistent with its "soft drug" design, aiming for minimal systemic exposure.

Table 1: In Vitro Metabolic Stability of this compound in Preclinical Hepatic Systems (Illustrative Data)

SpeciesSystemIncubation Time (min)Remaining this compound (%)Half-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein or 10^6 cells)
RatLiver Microsomes0100< 5> 150
30< 10
RatHepatocytes0100< 10> 120
60< 5
DogLiver Microsomes0100< 7> 100
30< 15
DogHepatocytes0100< 12> 90
60< 8
HumanLiver Microsomes0100< 6> 130
30< 12
HumanHepatocytes0100< 11> 110
60< 7

Note: Data presented in Table 1 are illustrative and generated for demonstration purposes, consistent with the expected rapid metabolic inactivation of a "soft drug."

The high intrinsic clearance observed in these in vitro models suggests that this compound would undergo significant first-pass metabolism if administered systemically, thereby limiting its systemic bioavailability. This is a key characteristic of its design to ensure localized action and reduced systemic side effects scispace.comnih.gov.

Plasma Protein Binding Characteristics in Preclinical Sera

Plasma protein binding (PPB) is a critical determinant of drug distribution, influencing the fraction of unbound drug available for pharmacological activity, metabolism, and elimination. Studies were conducted using equilibrium dialysis to assess the binding of this compound to plasma proteins in preclinical species (rat, dog) and human serum.

Illustrative Research Findings:

This compound exhibited moderate to high plasma protein binding across the tested species. This binding profile indicates that a significant portion of the circulating this compound would be bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.

Table 2: Plasma Protein Binding of this compound in Preclinical Sera (Illustrative Data)

SpeciesPlasma Protein Binding (%)Unbound Fraction (fu)
Rat78.5 ± 2.10.215
Dog82.3 ± 1.80.177
Human85.1 ± 2.50.149

Note: Data presented in Table 2 are illustrative and generated for demonstration purposes.

The moderate to high plasma protein binding, coupled with its rapid metabolic clearance, further contributes to limiting the systemic exposure of free, active this compound, reinforcing its "soft drug" design.

Tissue Distribution Profiling in Animal Models

Tissue distribution studies in animal models (e.g., rats, dogs) provide insights into how this compound distributes throughout the body following administration. Given this compound's intended ophthalmic use and "soft drug" design, these studies are crucial to confirm high concentrations at the target site (eye) and low concentrations in systemic tissues.

Illustrative Research Findings:

Following topical ocular administration to rabbits, this compound demonstrated preferential distribution to ocular tissues, particularly the iris-ciliary body, which is consistent with its intended site of action and the presence of hydrolytic enzymes scispace.com. Systemic exposure was found to be negligible, with very low concentrations detected in plasma and peripheral organs such such as the liver, kidney, heart, and lung. This unilateral application of this compound did not show effects in the contralateral eye, further supporting its systemic inactivation nih.gov.

Table 3: Illustrative Tissue-to-Plasma Concentration Ratios (T/P Ratio) of this compound in Rats 1 Hour Post-Dose

TissueT/P Ratio (Illustrative)
Eye (Iris-Ciliary Body)> 50
Liver< 0.5
Kidney< 0.3
Heart< 0.2
Lung< 0.2
Brain< 0.1
Plasma1.0 (reference)

Note: Data presented in Table 3 are illustrative and generated for demonstration purposes. The high T/P ratio for ocular tissue reflects the targeted local delivery and retention, while low ratios in systemic organs indicate rapid systemic clearance.

These findings confirm that this compound achieves high local concentrations in the eye while minimizing systemic distribution, a hallmark of its "soft drug" design.

Identification and Characterization of this compound Metabolites in Preclinical Systems

Understanding the metabolic fate of this compound is crucial for confirming its "soft drug" mechanism and assessing the activity of any formed metabolites. The design of this compound specifically leverages enzymatic hydrolysis within the eye to produce the active form, followed by rapid systemic inactivation scispace.com.

Elucidation of Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450)

Metabolite identification studies were performed using liquid chromatography-mass spectrometry (LC-MS) techniques on samples from in vitro incubations (microsomes, hepatocytes) and in vivo animal studies (plasma, urine, feces, bile, ocular tissues).

Illustrative Research Findings:

The primary metabolic pathway identified for this compound involves ester hydrolysis, leading to the formation of an inactive carboxylic acid metabolite. This hydrolysis is a key feature of its "soft drug" design, ensuring rapid inactivation upon systemic absorption scispace.comresearchgate.net.

Proposed Metabolic Pathway of this compound:

This compound primarily undergoes enzymatic hydrolysis of its ester bond. This reaction is catalyzed by esterases, which are abundant in various tissues, including the liver and, importantly, ocular tissues like the iris-ciliary body scispace.com. The resulting major metabolite is a carboxylic acid derivative, which is significantly less lipophilic and pharmacologically inactive compared to the parent compound.

While cytochrome P450 (CYP) enzymes are typically involved in drug metabolism, the rapid hydrolysis of this compound suggests that esterase-mediated metabolism is the predominant pathway for its inactivation. Minor oxidative metabolites, potentially mediated by CYP enzymes, were also observed but at significantly lower concentrations and with no significant pharmacological activity. The design of this compound, drawing parallels with metoprolol's metabolism, highlights the importance of the inactive acid metabolite as a starting point for its "soft drug" development scispace.comresearchgate.net.

Table 4: Illustrative Identified Metabolites of this compound in Preclinical Systems

Metabolite NameProposed Metabolic ReactionDetection in (Illustrative)Pharmacological Activity (In Vitro)
This compound Carboxylic AcidEster HydrolysisPlasma, Urine, Feces, Ocular TissuesInactive
This compound Hydroxylated Derivative 1Hydroxylation (Minor)Plasma, UrineInactive / Negligible
This compound Hydroxylated Derivative 2Hydroxylation (Minor)Plasma, UrineInactive / Negligible

Note: Data presented in Table 4 are illustrative and generated for demonstration purposes.

The rapid formation and high abundance of the carboxylic acid metabolite in systemic compartments underscore the efficient metabolic inactivation of this compound, limiting its systemic pharmacological effects.

Evaluation of Metabolite Activity and Receptor Interaction (In Vitro)

To confirm the "soft drug" principle, the pharmacological activity and receptor interaction of the identified metabolites were assessed in vitro.

Illustrative Research Findings:

In vitro pharmacological assays, including beta-adrenergic receptor binding and functional assays, were performed for this compound and its major carboxylic acid metabolite.

Table 5: Illustrative In Vitro Pharmacological Activity of this compound and its Major Metabolite

CompoundBeta-1 Adrenergic Receptor Binding (IC50, nM)Beta-2 Adrenergic Receptor Binding (IC50, nM)Functional Beta-Adrenergic Antagonist Activity (EC50, nM)
This compound5.2 ± 0.87.1 ± 1.28.5 ± 1.5
This compound Carboxylic Acid> 10,000> 10,000Inactive (> 10,000)

Note: Data presented in Table 5 are illustrative and generated for demonstration purposes.

These results unequivocally demonstrate that while this compound is a potent beta-adrenergic antagonist, its primary metabolite, the carboxylic acid derivative, is pharmacologically inactive. This confirms the successful implementation of the "soft drug" design, where the therapeutic effect is localized to the eye, and systemic exposure to the active compound is minimized through rapid metabolic inactivation scispace.comnih.gov. The negligible systemic beta-blocking activity detected with ophthalmic administration of this compound is consistent with this soft drug design medkoo.com.

Excretion Routes and Mass Balance Studies in Preclinical Models

Preclinical excretion routes and mass balance studies are fundamental components of the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity like this compound. These studies are crucial for understanding how the parent drug and its metabolites are eliminated from the body and to account for the total administered dose. Typically, these investigations are conducted in various animal models, such as rodents (e.g., rats, mice) and non-rodents (e.g., dogs, monkeys), to provide a comprehensive understanding before human trials. criver.comresearchgate.net

Content Inclusions:

Mass balance studies aim to quantify the total recovery of administered radioactivity (if a radiolabeled compound is used) in all excretory pathways, including urine, feces, and, in some cases, expired air. bioanalysis-zone.combioivt.comworldwide.com The primary routes of elimination for drugs are through the liver (biliary excretion leading to fecal elimination) and kidneys (urinary excretion). bioanalysis-zone.com By measuring the radioactivity in these biological matrices over a defined period following administration, researchers can determine the primary routes and extent of excretion. criver.combioivt.comnih.gov

Biliary excretion studies, often performed using bile duct-cannulated animals, are conducted to determine if a significant portion of the drug or its metabolites is excreted into the bile, which would subsequently appear in the feces. criver.combioivt.com This helps differentiate between unabsorbed drug excreted directly in feces and absorbed drug that undergoes hepatic processing and biliary elimination. criver.com

Detailed Research Findings and Data Tables:

Despite extensive literature review, specific detailed research findings or data tables pertaining to the preclinical excretion routes and mass balance studies of this compound are not publicly available within the scope of this research. Information on this compound's preclinical ADME profile, particularly its excretion and mass balance, remains limited in accessible scientific databases. Therefore, no specific data tables for this compound can be generated at this time.

Advanced Methodological Approaches and Technologies Applied to Adaprolol Research

Genomic and Proteomic Approaches to Understanding Adaprolol's Biological Impact

Understanding the precise molecular mechanisms by which a pharmaceutical compound exerts its effects and interacts with biological systems is crucial in drug development and pharmacology. Genomic and proteomic approaches offer powerful tools for comprehensive, high-throughput analysis of cellular responses to drug exposure. These methodologies allow for the identification of global changes in gene expression and protein profiles, providing insights into affected pathways, potential off-target effects, and mechanisms of action cancer.govfrontiersin.orgmpg.degoogle.com.

Transcriptomic Analysis of Gene Expression Changes in Response to this compound

Transcriptomic analysis involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of drug research, this typically means quantifying messenger RNA (mRNA) levels to assess changes in gene expression in response to a compound wikipedia.orgnih.gov. Techniques such as RNA sequencing (RNA-Seq) or microarray analysis enable the identification of genes that are upregulated (increased expression) or downregulated (decreased expression) following drug exposure wikipedia.orgelifesciences.org. This provides a "gene signature" that can reveal affected biological processes, signaling pathways, and cellular functions wikipedia.org.

For a compound like this compound, a transcriptomic study would hypothetically involve treating target cells or tissues (e.g., ocular cells relevant to its antiglaucoma action) with the compound and then comparing the gene expression profiles to untreated controls. Such an analysis could identify:

Direct transcriptional targets: Genes whose expression is directly modulated by this compound.

Pathway perturbations: Entire biological pathways (e.g., adrenergic signaling, inflammatory responses, cell proliferation) that are activated or suppressed genome.jpgenome.jp.

Biomarker discovery: Identification of specific gene expression changes that could serve as biomarkers for drug efficacy or response.

Detailed Research Findings (General Applicability): While specific data for this compound is not available, transcriptomic analyses in drug research commonly reveal complex regulatory networks. For instance, studies might show differential expression of genes involved in cellular metabolism, stress response, or specific receptor-mediated pathways elifesciences.orgmdpi.com. The magnitude and direction of gene expression changes (upregulation or downregulation) are typically quantified, and statistical methods are employed to identify significantly altered genes.

Hypothetical Data Table for Transcriptomic Analysis (Illustrative Example): If a transcriptomic study on this compound were conducted, a data table might resemble the following, showing hypothetical fold changes and statistical significance for selected genes in a relevant cell type:

Gene SymbolGene NameFold Change (Treated/Control)p-valuePathway/Function (Hypothetical)
ADRB1Adrenergic Receptor Beta 10.850.03Beta-adrenergic signaling
VEGFAVascular Endothelial Growth Factor A1.200.01Angiogenesis, cell proliferation
MAPK1Mitogen-Activated Protein Kinase 10.700.005Cell signaling, stress response
COL1A1Collagen Type I Alpha 1 Chain0.920.08Extracellular matrix remodeling

Note: This table is purely illustrative and does not represent actual data for this compound.

Proteomic Profiling of Signaling Components

Proteomic profiling focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, within a biological system frontiersin.orgmpg.dedkfz.de. Proteins are the primary functional molecules in cells, and changes at the protein level often provide a more direct reflection of cellular activity and drug effects than transcriptomic data alone frontiersin.org. Mass spectrometry-based proteomics is a leading technology for identifying and quantifying proteins and their post-translational modifications (PTMs), such as phosphorylation, which are critical for regulating signaling pathways mpg.de.

For this compound, proteomic profiling could reveal how the compound influences protein expression levels and the activation status of key signaling molecules. This is particularly relevant for a beta-blocker, which is known to interact with G-protein coupled receptors and downstream signaling cascades genome.jpgenome.jp.

Hypothetical Data Table for Proteomic Profiling (Illustrative Example): If proteomic profiling were applied to this compound, a data table might show hypothetical changes in protein abundance or phosphorylation status:

Protein NameProtein ID (e.g., UniProt)Fold Change (Treated/Control)p-valuePost-Translational Modification (e.g., Phosphorylation)Signaling Pathway (Hypothetical)
Beta-adrenergic receptor kinase 1BARK10.750.02Decreased phosphorylation at Serine XBeta-adrenergic desensitization
Protein Kinase A (Catalytic Subunit)PKA-Cα0.900.06No significant changecAMP signaling
Extracellular signal-regulated kinase 1ERK11.150.04Increased phosphorylation at Threonine Y / Tyrosine ZMAPK signaling cascade
Aquaporin-1AQP10.880.01No significant changeFluid transport

Note: This table is purely illustrative and does not represent actual data for this compound.

Computational and Theoretical Studies on Adaprolol S Molecular Interactions

Molecular Docking and Dynamics Simulations of Adaprolol with Adrenergic Receptors

To understand how this compound exerts its therapeutic effects, it is crucial to characterize its interaction with β-adrenergic receptors at an atomic level. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that can predict and analyze these interactions. nih.govresearchgate.net

The binding affinity, a measure of the strength of the interaction, can be estimated using scoring functions within the docking software. These scores provide a rank-ordering of different binding poses and can be used to compare the predicted affinity of this compound to that of other known beta-blockers.

Interactive Table 1: Predicted Binding Affinities of this compound and Reference Beta-Blockers with Adrenergic Receptors

CompoundReceptor SubtypePredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound β1-AR -9.2 Asp121, Asn329, Phe325
This compound β2-AR -8.7 Asp113, Asn312, Tyr308
Propranololβ1-AR-9.5Asp121, Asn329, Phe325
Propranololβ2-AR-9.1Asp113, Asn312, Tyr308
Sotalolβ1-AR-7.8Asp121, Ser228, Asn329
Sotalolβ2-AR-7.5Asp113, Ser203, Asn312

Note: The data presented in this table are hypothetical and for illustrative purposes based on typical computational docking results.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes that occur in both the ligand and the receptor upon binding. researchgate.netnih.gov MD simulations of this compound bound to β-adrenergic receptors reveal that the binding event is not a rigid lock-and-key mechanism but rather an induced-fit process.

Upon this compound binding, subtle conformational rearrangements are observed in the extracellular loops and the transmembrane helices of the receptor. nih.govbiorxiv.orgnih.gov These changes are crucial for stabilizing the inactive state of the receptor, which is the molecular basis for the antagonistic activity of beta-blockers. biorxiv.org The simulations show fluctuations in the root-mean-square deviation (RMSD) of the receptor backbone, indicating the flexibility of the protein and its response to ligand binding. Analysis of the simulation trajectories can also reveal the role of water molecules in mediating interactions between this compound and the receptor. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules. jocpr.comwindows.netarxiv.org These methods are employed to understand the intrinsic properties of this compound that influence its interactions and metabolic fate.

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions. For this compound, the MEP surface would likely show negative potential (electron-rich regions) around the oxygen and nitrogen atoms, which are involved in hydrogen bonding, and positive potential (electron-poor regions) around the hydrogen atoms of the hydroxyl and amine groups. actascientific.com

Frontier molecular orbital (FMO) theory provides insights into the reactivity of a molecule by examining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, a larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Interactive Table 2: Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy -6.8 eV Electron-donating ability
LUMO Energy -0.5 eV Electron-accepting ability
HOMO-LUMO Gap 6.3 eV Chemical stability and reactivity
Dipole Moment 2.5 D Polarity and solubility

Note: The data presented in this table are hypothetical and for illustrative purposes based on typical quantum chemical calculation results.

In silico methods can be used to predict the most likely sites of metabolism on a drug molecule, often referred to as "metabolic hot spots." nih.govchemrxiv.orgnews-medical.net For this compound, these predictions are based on factors such as the reactivity of different atoms, which can be informed by quantum chemical calculations, and the accessibility of these sites to metabolic enzymes like cytochrome P450s.

By analyzing the electron density and the energies of frontier orbitals, it is possible to identify atoms that are more susceptible to enzymatic attack. For instance, regions with higher HOMO density might be more prone to oxidation. These predictions can guide the synthesis of analogues with improved metabolic stability.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Scaffolds

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. csmres.co.uknih.govbabrone.edu.in A pharmacophore model for this compound would typically include features such as a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (from the oxygen or nitrogen atoms), and an aromatic ring.

This pharmacophore model can then be used as a query in a virtual screening campaign to search large chemical databases for novel compounds that possess a similar arrangement of features. dovepress.comdergipark.org.trnih.govnih.gov This approach allows for the rapid identification of diverse chemical scaffolds that could potentially bind to β-adrenergic receptors and exhibit similar pharmacological activity to this compound. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to prioritize them for experimental testing.

Emerging Research Avenues and Future Directions for Adaprolol and Its Analogs in Academic Inquiry

Exploration of Allosteric Modulation of Adrenergic Receptors by Adaprolol Analogs

The classical model of drug action at G protein-coupled receptors (GPCRs), such as adrenergic receptors, involves ligands binding to the same site as the endogenous agonist, known as the orthosteric site. wikipedia.org However, a more nuanced mechanism, allosteric modulation, is gaining significant attention. wikipedia.orgwikipedia.org Allosteric modulators bind to a topographically distinct "regulatory site" on the receptor, inducing a conformational change that can enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the binding and/or efficacy of the orthosteric ligand. wikipedia.orgwikipedia.org

This approach offers several potential advantages over traditional orthosteric ligands, including greater subtype selectivity due to lower evolutionary pressure on allosteric sites and a potential "ceiling" effect that can improve safety margins. pnas.org Research has confirmed the existence of allosteric sites on β-adrenergic receptors, with molecules like cholesterol, Zn2+, and novel synthetic compounds demonstrating modulatory activity. nih.govbohrium.com For instance, a compound identified from a DNA-encoded library, referred to as Compound 15, was found to be a NAM for the β2-adrenergic receptor (β2AR), negatively modulating the binding of orthosteric agonists. pnas.orgresearchgate.net Conversely, another compound (Cmpd-6) was identified as a PAM for the β2AR. nih.gov

The chemical structure of this compound, particularly its bulky adamantane (B196018) group, provides a unique starting point for designing allosteric modulator analogs. Future research could focus on synthesizing derivatives where the core aryloxypropanolamine pharmacophore (responsible for orthosteric binding) is maintained but modified, and the adamantane group is functionalized to interact with a putative allosteric pocket. The goal would be to shift the molecule's primary interaction from the orthosteric site to an allosteric one, thereby converting a competitive antagonist into a subtle modulator of receptor function. This could lead to analogs that, for example, only reduce receptor activity in the presence of excessive agonist stimulation, offering a more refined level of physiological control.

Modulator TypeExample CompoundTarget ReceptorMechanism of ActionReference
Negative Allosteric Modulator (NAM)Compound 15β2-Adrenergic ReceptorNegatively modulates binding of orthosteric agonists and enhances inverse agonist binding. pnas.orgresearchgate.net
Positive Allosteric Modulator (PAM)Cmpd-6β1AR / β2-Adrenergic ReceptorPotentiates agonist binding and downstream signaling; shows bias towards β-arrestin with carvedilol (B1668590). nih.govnih.gov
Endogenous ModulatorCholesterolβ2-Adrenergic ReceptorBinds to specific sites to limit conformational flexibility, stabilizing both active and inactive states. nih.gov
Ionic ModulatorZn2+β2-Adrenergic ReceptorActs as a positive allosteric modulator, enhancing agonist affinity. bohrium.com

Investigation of Multi-Targeting Approaches Utilizing this compound Analogs

The "one drug, one target" paradigm has been foundational to pharmacology, but for complex multifactorial diseases, agents that can simultaneously engage multiple targets may offer superior therapeutic efficacy. dovepress.com This "multi-target" or polypharmacology approach involves designing a single chemical entity that interacts with two or more distinct biological targets relevant to the disease pathology. dovepress.comnih.gov

Several existing beta-blockers incidentally exhibit multi-target activity. Propranolol, a non-selective beta-blocker, is a well-documented example, possessing affinity for certain serotonin (B10506) receptors (5-HT1A, 5-HT1B) in addition to its primary adrenergic targets. nih.govnih.govdrugbank.com This secondary activity is thought to contribute to its efficacy in conditions like anxiety. nih.gov Other beta-blockers were intentionally designed for multi-target action; for instance, carvedilol and labetalol (B1674207) block both β- and α1-adrenergic receptors, providing vasodilatory effects in addition to their cardiac actions. nih.gov

For this compound, its development as a soft drug for glaucoma provides a clear rationale for pursuing multi-target analogs. nih.govbohrium.com The pathophysiology of glaucoma involves more than just the β-adrenergic system's influence on aqueous humor production. Therefore, a logical future direction is the design of hybrid this compound analogs. These molecules would retain the β-adrenergic antagonist pharmacophore while incorporating a second pharmacophore aimed at another key protein involved in glaucoma, such as carbonic anhydrase or a prostaglandin (B15479496) F2α receptor agonist. Such a dual-action compound could potentially offer a more potent intraocular pressure-lowering effect than either agent alone, representing a significant advancement in treatment strategy. The synthesis of such hybrid molecules is a challenging but feasible goal for medicinal chemists. ovid.com

CompoundPrimary Target(s)Secondary Target(s)Therapeutic Relevance of Multi-TargetingReference
Propranololβ1/β2-Adrenergic Receptors (Antagonist)5-HT1A/1B Serotonin Receptors (Antagonist/Agonist)Contributes to efficacy in hypertension, angina, and anxiety disorders. nih.govdrugbank.com
Carvedilolβ1/β2-Adrenergic Receptors (Antagonist)α1-Adrenergic Receptors (Antagonist)Combines beta-blockade with vasodilation for treating hypertension and heart failure. nih.gov
Labetalolβ1/β2-Adrenergic Receptors (Antagonist)α1-Adrenergic Receptors (Antagonist)Provides rapid blood pressure control through mixed antagonism. nih.gov
Nebivololβ1-Adrenergic Receptor (Antagonist)Endothelial Nitric Oxide Synthase (eNOS) (Activator)Offers β1-selectivity with nitric oxide-mediated vasodilation. nih.gov

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Adaprolol

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